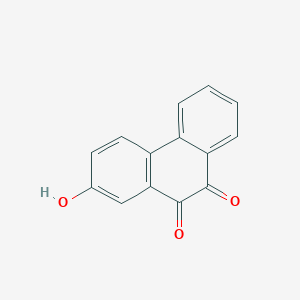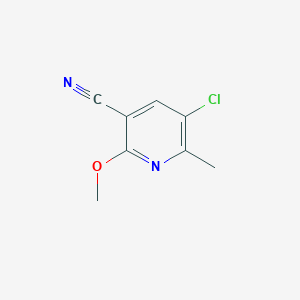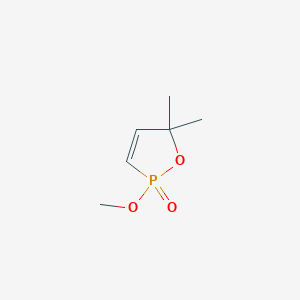
Wclcribzaahemd-uhfffaoysa-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Wclcribzaahemd-uhfffaoysa-” is a unique chemical entity with a specific molecular structure It is known for its distinctive properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Wclcribzaahemd-uhfffaoysa-” involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:
Hydrothermal Synthesis: This method involves the use of high-temperature and high-pressure conditions to facilitate the reaction between precursor materials.
Reversed-Phase Microemulsion: This technique involves the formation of microemulsions using surfactants and co-surfactants.
Industrial Production Methods
In industrial settings, the production of “Wclcribzaahemd-uhfffaoysa-” is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent quality and high yield of the compound.
Chemical Reactions Analysis
Types of Reactions
“Wclcribzaahemd-uhfffaoysa-” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
The common reagents used in the reactions of “Wclcribzaahemd-uhfffaoysa-” include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Transition metal catalysts such as palladium and platinum
Major Products Formed
The major products formed from the reactions of “Wclcribzaahemd-uhfffaoysa-” depend on the specific reaction conditions and reagents used. These products can include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.
Scientific Research Applications
“Wclcribzaahemd-uhfffaoysa-” has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: In biological research, “Wclcribzaahemd-uhfffaoysa-” is used to study cellular processes and molecular interactions.
Industry: In industrial applications, “Wclcribzaahemd-uhfffaoysa-” is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Wclcribzaahemd-uhfffaoysa-” involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to “Wclcribzaahemd-uhfffaoysa-” include:
Terephthaloyl Chloride: A highly reactive acid chloride used in polymer synthesis.
Guanadrel: An antihypertensive agent with a different mechanism of action.
Cyclophosphamide: A chemotherapy agent used to treat various cancers.
Uniqueness
“Wclcribzaahemd-uhfffaoysa-” is unique due to its specific molecular structure and properties. Unlike other similar compounds, it has distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H11O3P |
|---|---|
Molecular Weight |
162.12 g/mol |
IUPAC Name |
2-methoxy-5,5-dimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C6H11O3P/c1-6(2)4-5-10(7,8-3)9-6/h4-5H,1-3H3 |
InChI Key |
WCLCRIBZAAHEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CP(=O)(O1)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


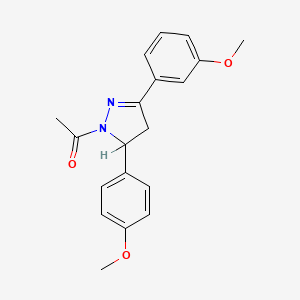
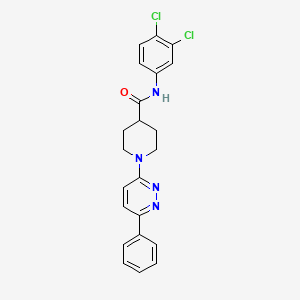

![1-[(4-Methylphenyl)sulfonyl]-2-(4-nitrophenyl)aziridine](/img/structure/B14138660.png)
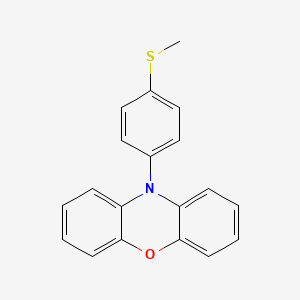
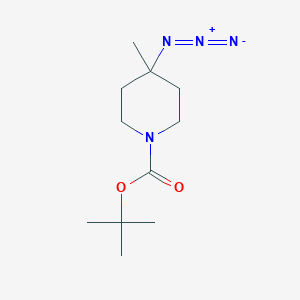
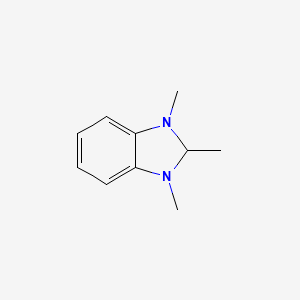
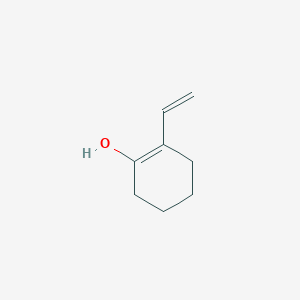
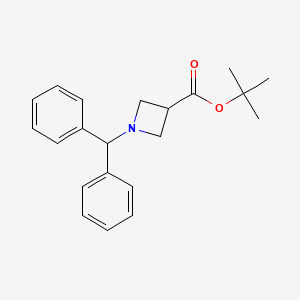

![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
